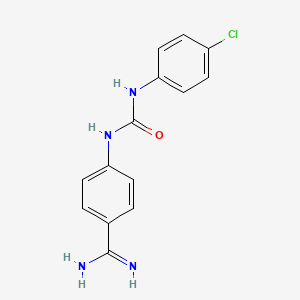
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClN4O and its molecular weight is 288.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amidinophenyl group and a chlorophenyl group. Its molecular formula is C14H13ClN4O, and it has an average molecular weight of approximately 288.73 g/mol . The unique structural features contribute to its interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with active sites on these targets, modulating their activity. This modulation is crucial for its potential as an enzyme inhibitor or as a ligand in biochemical assays .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound show inhibitory effects against various bacterial strains, including multidrug-resistant organisms such as Acinetobacter baumannii . The compound's structure allows it to effectively interact with biological targets, making it a candidate for further pharmacological exploration.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.75 µg/mL |
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231). The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 (Lung Cancer) | 18 |
Case Studies
Several case studies have explored the biological activity of similar compounds within the same chemical class:
- Study on Urea Derivatives : A study investigated urea derivatives similar to this compound, noting enhanced antibacterial activity when substituents were optimized for electronic properties .
- Antifungal Activity : Another research highlighted that urea derivatives showed promising antifungal activity against Candida albicans, suggesting a broader spectrum of action for compounds with similar structures .
Propriétés
Numéro CAS |
162021-00-3 |
|---|---|
Formule moléculaire |
C14H13ClN4O |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
1-(4-carbamimidoylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C14H13ClN4O/c15-10-3-7-12(8-4-10)19-14(20)18-11-5-1-9(2-6-11)13(16)17/h1-8H,(H3,16,17)(H2,18,19,20) |
Clé InChI |
HQWKMDKTTCPCMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)NC(=O)NC2=CC=C(C=C2)Cl |
Synonymes |
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea ACPU, urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















